4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

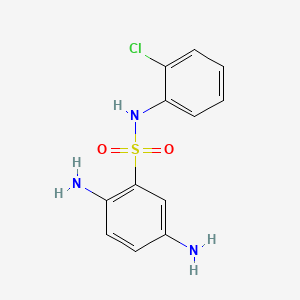

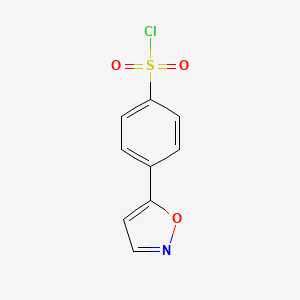

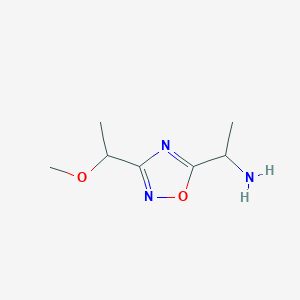

“4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride” is a chemical compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . It is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds involves several stages. For instance, the synthesis of a related compound, 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. This is followed by cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The latter then undergoes sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid. The resulting 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride is then treated with an aqueous ammonia solution .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The presence of these hetero atoms imparts preferential specificities in their biological responses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and similar compounds often involve acylation, cyclodehydration, and sulfochlorination . These reactions are key to forming the oxazole ring and introducing the sulfonyl chloride group .Scientific Research Applications

Heterocyclic Compounds in Drug Research

Pharmacological Profile of Benzothiazepine : Benzothiazepines, containing nitrogen and sulfur, play a crucial role in drug research due to their diverse bioactivities. These compounds have been found active against various targets, indicating their importance in the development of new therapeutic agents. Their biological activities include coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties (Dighe et al., 2015).

Microwave-assisted Synthesis of Benzoxazoles : Benzoxazole derivatives are significant in medicinal chemistry due to their important pharmacological activities. The use of microwave irradiation has been beneficial for the synthesis of benzoxazoles, indicating a method that could potentially be applied to related heterocyclic compounds for quick and diverse research in modern chemistry (Özil & Menteşe, 2020).

Applications in Material Science and Pharmacology

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry : Benzene-1,3,5-tricarboxamides (BTAs) have become increasingly important in a wide range of scientific disciplines including nanotechnology, polymer processing, and biomedical applications. Their simple structure and wide accessibility, combined with an understanding of their supramolecular self-assembly behavior, make BTAs a versatile building block for various applications (Cantekin, de Greef, & Palmans, 2012).

Plastic Scintillators Based on Polymethyl Methacrylate : Research has shown that certain heterocyclic compounds can be used as luminescent activators in plastic scintillators, indicating their potential application in the development of materials with specific optical properties (Salimgareeva & Kolesov, 2005).

Mechanism of Action

Target of Action

The primary target of 4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes .

Mode of Action

This compound interacts with its targets by inhibiting the activity of hCAs . It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .

Biochemical Pathways

The inhibition of hCAs affects various biochemical pathways. These enzymes are involved in processes such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .

Result of Action

The molecular and cellular effects of the compound’s action include a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .

Safety and Hazards

Future Directions

The future directions for research on “4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given the wide spectrum of biological activities exhibited by oxazole derivatives, there is potential for the development of new therapeutic agents .

Properties

IUPAC Name |

4-(1,2-oxazol-5-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-6-11-14-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMBEKRVKFZJCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5765-41-3 |

Source

|

| Record name | 4-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2475403.png)

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2475404.png)

![2,2,2-trifluoro-N-(6-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B2475406.png)

![2-(Azidomethyl)imidazo[1,2-a]pyrimidine](/img/structure/B2475408.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2475409.png)

![Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate](/img/structure/B2475413.png)

![N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2475422.png)